molecular formula C12H11N5 B1428844 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 925006-64-0

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号: B1428844
CAS番号: 925006-64-0
分子量: 225.25 g/mol
InChIキー: VCQJWWQVGDBSNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a potent and selective cellular inhibitor of Src family kinases, which are key signaling proteins implicated in various disease pathways. Its primary research value lies in its role as a critical chemical tool for investigating Src-mediated signal transduction in oncology, particularly in studies of tumor cell proliferation, adhesion, migration, and invasion. The compound functions by competitively binding to the ATP-binding site of the kinase, thereby blocking its catalytic activity and downstream signaling. This mechanism has made it a valuable compound for probing the pathophysiology of cancers such as breast cancer, colon cancer, and osteoclast-related bone diseases. Research utilizing this inhibitor has been foundational in validating Src as a therapeutic target and continues to support the development of novel anti-cancer agents. Supplied with detailed analytical data, including HPLC and mass spectrometry results, to ensure identity and purity for reliable and reproducible research outcomes. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

IUPAC Name

1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQJWWQVGDBSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化学分析

Biochemical Properties

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific kinases by mimicking the hinge region binding interactions in kinase active sites. This interaction is essential for its role in modulating signaling pathways involved in cell proliferation and survival.

Cellular Effects

This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting specific kinases involved in oncogenic pathways. This inhibition leads to reduced cell growth and induction of apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a competitive inhibitor of ATP, binding to the active site of kinases and preventing ATP from binding. This inhibition disrupts the kinase activity, leading to downstream effects on cell signaling and gene expression. Additionally, it may induce changes in gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target kinases without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and signaling pathways.

生物活性

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound with significant potential in pharmaceutical research, particularly noted for its biological activity. This article explores its synthesis, biological evaluation, and potential applications, supported by various studies and data tables.

The compound has the following chemical structure and properties:

  • Chemical Formula : C₁₂H₁₁N₅
  • Molecular Weight : 227.25 g/mol
  • CAS Number : 925006-64-0
  • SMILES Notation : Cc1ccccc1-n2ncc3c(N)ncnc23

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable antiproliferative activity against various cancer cell lines. A study demonstrated that certain compounds within this class showed dual inhibition of Src and Abl tyrosine kinases, which are critical in cancer proliferation pathways. Specifically, some derivatives induced apoptosis in Bcr-Abl positive leukemia cell lines (K-562 and KU-812), as evidenced by PARP assays .

The biological activity of this compound is primarily attributed to its ability to interact with key enzymes involved in cell signaling and proliferation. Docking studies suggest that this compound can effectively bind to the active sites of these enzymes, thereby inhibiting their function and leading to reduced cell growth.

Study 1: Synthesis and Biological Evaluation

A comprehensive study synthesized several substituted pyrazolo[3,4-d]pyrimidines and evaluated their biological activities. The findings highlighted that compounds with specific substitutions exhibited enhanced antiproliferative effects, with IC₅₀ values indicating potent activity against various cancer cell lines:

CompoundCell Line TestedIC₅₀ (µM)
1K-5620.045
2KU-8120.032
3A5490.027

These results underline the importance of structural modifications in enhancing biological efficacy .

Study 2: Inhibition of Tyrosine Kinases

Another significant study focused on the inhibition of Src and Abl kinases by derivatives of pyrazolo[3,4-d]pyrimidines. The compound demonstrated effective inhibition in cell-free assays:

EnzymeIC₅₀ (µM)
Src0.050
Abl0.038

This dual inhibition is crucial for developing targeted therapies for cancers driven by these pathways .

Applications in Drug Development

The versatility of this compound extends beyond oncology. Its derivatives have been explored for:

  • Antimicrobial Activity : Certain studies indicate potential antibacterial properties against strains like E. coli and S. aureus.
  • Neuroprotective Effects : Emerging research suggests that pyrazolo derivatives may have applications in treating neurodegenerative diseases due to their ability to inhibit acetylcholinesterase (AChE), a target for Alzheimer's treatment .

科学的研究の応用

Pharmaceutical Development

1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent, especially in oncology and neurology. Its mechanism involves the inhibition of specific enzymes that are crucial in tumor growth and cellular signaling pathways.

Case Studies:

  • CDK2 Inhibition : Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine, including 1-o-tolyl variants, can effectively inhibit cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment. In vitro studies demonstrated significant anti-proliferative effects on various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colorectal cancer) .
CompoundTargetCell LineIC50 (µM)
1-o-Tolyl-PyrazoloCDK2MCF-70.25
1-o-Tolyl-PyrazoloCDK2HepG20.30
1-o-Tolyl-PyrazoloCDK2HCT-1160.20

Biochemical Research

This compound serves as a valuable tool in understanding cellular mechanisms and signaling pathways. Its unique structure allows it to interact with various biological targets, facilitating the study of complex biochemical processes.

Applications:

  • Signal Transduction Studies : Researchers utilize this compound to probe into the signaling pathways that govern cell growth and differentiation, which is critical for developing targeted therapies.

Drug Design

The structural characteristics of this compound make it an ideal lead compound in drug design initiatives.

Insights:

  • Lead Compound Modification : The compound's scaffold can be modified to enhance its pharmacological properties while reducing side effects. This flexibility is essential in the iterative process of drug development .

Material Science

Beyond pharmaceutical applications, this compound is also explored for its potential in material science.

Applications:

  • Organic Semiconductors : The electronic properties of this compound make it suitable for use in organic semiconductors, which are pivotal in developing electronic devices such as OLEDs (Organic Light Emitting Diodes).

Diagnostics

Emerging research indicates that this compound may play a role in diagnostic applications.

Potential Uses:

  • Biomarker Detection : Investigations are underway to assess its efficacy in detecting specific biomarkers associated with diseases, providing a new avenue for early diagnosis and monitoring disease progression .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structure-Activity Relationship (SAR) Insights

  • Position 1 Modifications :
    • Bulky substituents (e.g., tert-butyl in PP2 or isopropyl in ) improve kinase inhibition by occupying hydrophobic pockets near ATP-binding sites.
    • Smaller groups (e.g., methyl in ) reduce steric hindrance but may lower selectivity.
  • Position 3 Modifications :
    • Electron-withdrawing groups (e.g., 4-chlorophenyl in PP2 ) enhance binding affinity through hydrophobic and halogen-bonding interactions.
    • Extended π-systems (e.g., phenylethynyl in or naphthyl in NA-PP1 ) increase potency by engaging additional binding residues.
  • Solubility and Toxicity :
    • Polar groups (e.g., methoxyethyl in or tetrahydropyran in ) improve aqueous solubility but may reduce membrane permeability.
    • Mutagenicity risks (e.g., N-benzyl derivatives in ) highlight the need for structural optimization.

Pharmacological and Toxicological Profiles

  • Kinase Inhibitors :
    • PP2 and NA-PP1 demonstrate selective inhibition of Src-family kinases and Plasmodium calcium-dependent kinases, respectively, with IC₅₀ values in the micromolar range .
  • Anticancer Agents: 3-(Phenylethynyl)-derivatives exhibit nanomolar potency against breast cancer cells, attributed to deep penetration into ATP-binding clefts .
  • Antiviral Candidates :
    • N-Benzyl-1-methyl derivatives show promise against SARS-CoV-2 Mpro but require toxicity mitigation due to mutagenicity .
  • Safety Data :
    • 1-(2,4-Dimethylphenyl)-derivatives have documented safety profiles under UN GHS guidelines, emphasizing low acute toxicity .

準備方法

Starting Materials and Initial Reactions

The synthesis begins with 5-amino-1-substituted pyrazoles, where the substitution at the N1 position includes the o-tolyl group for the target compound. The initial step involves the Vilsmeier reaction, where 5-aminopyrazole is treated with phosphorus tribromide (PBr3) in N,N-dimethylformamide (DMF) at 60 °C for 1–2 hours. This generates a reactive Vilsmeier reagent in situ, which facilitates the formation of 4-(iminomethyl)-1H-pyrazolyl-N,N-disubstituted formamidine intermediates with excellent yields (>90%).

Heterocyclization Step

Following the formation of the formamidine intermediate, heterocyclization is promoted by adding hexamethyldisilazane (NH(SiMe3)2) to the reaction mixture. The mixture is then heated under reflux (70–80 °C) for 3–5 hours. This step induces the cyclization to form the pyrazolo[3,4-d]pyrimidine core. The use of hexamethyldisilazane is critical as it acts as a base and a promoter, providing the best yields compared to other amines such as hexamethylenetetramine or lithium/sodium bis(trimethylsilyl)amine.

Optimization of Reaction Conditions

Extensive optimization studies have shown:

  • The optimal amount of hexamethyldisilazane is 3 equivalents, yielding up to 91% of the pyrazolo[3,4-d]pyrimidine product.
  • DMF is the preferred solvent for the Vilsmeier reaction, outperforming other amide solvents like N,N-diethylformamide or N,N-diisopropylformamide.
  • The reaction sequence can be performed as a one-flask synthesis without isolating intermediates, enhancing efficiency and reducing purification steps.

Functionalization to Obtain 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Subsequent functionalization involves substitution reactions on the chlorinated pyrazolo[3,4-d]pyrimidine intermediates. For example, chlorination of the pyrazolo[3,4-d]pyrimidine ring using phosphorus oxychloride yields dichloro intermediates, which upon reaction with o-toluidine (o-methyl aniline) at room temperature afford the 4-amino derivative with the o-tolyl substituent at N1 position.

Comparative Data on Reaction Yields and Conditions

Step Reagents/Conditions Yield (%) Notes
Vilsmeier amidination PBr3 in DMF, 60 °C, 1–2 h >90 Formation of formamidine intermediate
Heterocyclization Hexamethyldisilazane, reflux 3–5 h 56–91 Optimal at 3 equiv NH(SiMe3)2
Chlorination Phosphorus oxychloride, phosphorus pentachloride High Formation of 4,6-dichloro intermediate
Amination with o-toluidine Room temperature, stirring High Formation of this compound

Mechanistic Insights

The preparation involves a sequential mechanism:

  • Vilsmeier reagent formation and amidination generate a key formamidine intermediate.
  • Hexamethyldisilazane promotes substitution and ring closure via intermolecular heterocyclization.
  • Bromide ions and trace water facilitate desilylation, completing the cyclization to the pyrazolo[3,4-d]pyrimidine ring.

This mechanistic pathway is supported by isolation and characterization of intermediates and by comparing the reactivity of various amines in the heterocyclization step.

Summary of Research Findings

  • The one-flask synthesis combining Vilsmeier amidination and heterocyclization is efficient and scalable.
  • Hexamethyldisilazane is the most effective promoter for heterocyclization, providing high yields.
  • The method tolerates various substitutions on the pyrazole ring, including the o-tolyl group, enabling synthesis of diverse derivatives.
  • Chlorination and subsequent nucleophilic substitution allow introduction of the 4-amino group, completing the target molecule synthesis.
  • The overall synthetic route is supported by detailed spectroscopic characterization (NMR, IR, MS) confirming structure and purity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like N-(4-substituted-phenyl) derivatives are synthesized by reacting pyrazolopyrimidine precursors with alkyl/aryl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization (e.g., compound 8a in ). Substituted ureas/thioureas (e.g., 9a-d ) are formed via reactions with isocyanates/isothiocyanates in dichloromethane, while benzoate derivatives (e.g., 10a-e ) use substituted benzoyl chlorides in dry benzene .
  • Characterization : IR and ¹H NMR are critical for confirming functional groups and substitution patterns. For instance, IR peaks at 3300–3400 cm⁻¹ (N-H stretch) and ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm) are diagnostic .

Q. How is the purity and structural integrity of synthesized derivatives validated?

  • Analytical Techniques : High-performance liquid chromatography (HPLC) with >95% purity thresholds (e.g., ) and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography (e.g., ) resolves stereochemical ambiguities, while elemental analysis verifies stoichiometry .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolopyrimidine derivatives?

  • Antitumor Screening : Derivatives are tested against cancer cell lines (e.g., leukemia, adenocarcinoma) using MTT assays. For example, N,N,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine showed potent activity in historical studies (). Kinase inhibition assays (e.g., RET kinase in ) measure IC₅₀ values via ADP-Glo™ or radiometric methods .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at positions 1 and 3) influence kinase inhibition potency and selectivity?

  • Structure-Activity Relationship (SAR) :

  • Position 1 : Bulky groups like tert-butyl (e.g., 1-NM-PP1 in ) enhance selectivity for mutant kinases by occupying hydrophobic pockets.
  • Position 3 : Aryl/alkynyl substituents (e.g., naphthyl or pyridylethynyl in and ) improve binding affinity via π-π stacking or hydrogen bonding. Docking studies ( ) guide rational design by predicting interactions with ATP-binding pockets .
    • Case Study : Compound 7a ( ) inhibited RET kinase at 100 nM with minimal off-target effects, demonstrating substituent-dependent selectivity.

Q. How can contradictory data on antitumor efficacy across cell lines be resolved?

  • Data Analysis Framework :

Mechanistic Profiling : Compare inhibition of purine metabolism () vs. kinase signaling ( ) to identify primary targets.

Cell Line Variability : Assess expression levels of target kinases (e.g., PDGFR, Src) using Western blotting or qPCR.

Metabolic Stability : Evaluate cytochrome P450-mediated degradation via liver microsome assays, as metabolic instability may explain reduced efficacy in certain models .

Q. What strategies mitigate toxicity while maintaining therapeutic efficacy in pyrazolopyrimidine-based inhibitors?

  • Approaches :

  • Prodrug Design : Masking amine groups with hydrolyzable esters (e.g., benzoates in ) improves solubility and reduces off-target interactions.
  • Selective Targeting : Isoform-specific inhibitors (e.g., PP121 in targeting PDGFR) minimize adverse effects. Toxicity is assessed via hemolysis assays and hepatocyte viability tests .

Q. How are computational methods integrated into the optimization of pyrazolopyrimidine derivatives?

  • Tools and Workflows :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes (e.g., RET kinase in ).
  • QSAR Modeling : 2D/3D descriptors correlate substituent properties (e.g., logP, polar surface area) with bioactivity.
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetics, guiding prioritization of derivatives with favorable oral bioavailability .

Methodological Challenges

Q. What are the limitations of current synthetic protocols for scale-up?

  • Key Issues :

  • Low Yields : Multi-step reactions (e.g., ) often suffer from <50% yields due to side reactions.
  • Solvent Dependency : Use of dry benzene () poses safety concerns; alternatives like toluene or THF are explored.
    • Solutions : Flow chemistry or microwave-assisted synthesis (e.g., ) enhances reproducibility and reduces reaction times .

Q. How can crystallization challenges for X-ray structural analysis be addressed?

  • Strategies :

  • Co-crystallization : Use of kinase domain proteins (e.g., RET in ) stabilizes ligand-protein complexes.
  • Cryoprotection : Glycerol or ethylene glycol prevents ice formation during data collection.
  • Synchrotron Radiation : High-flux beams (e.g., Diamond Light Source) resolve weakly diffracting crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。